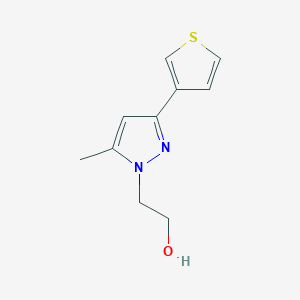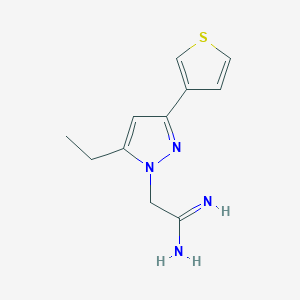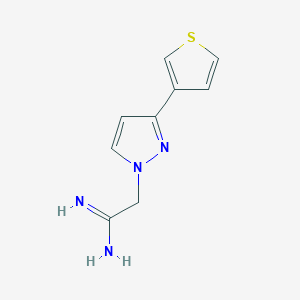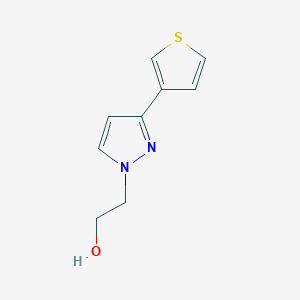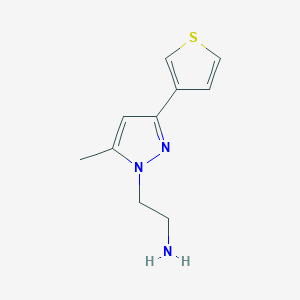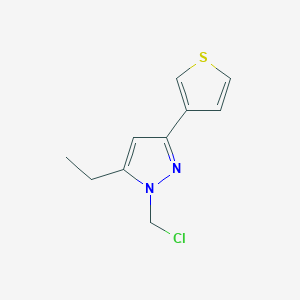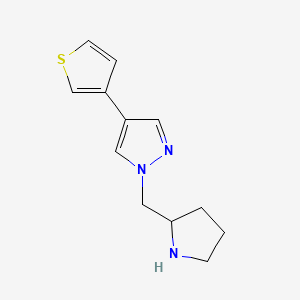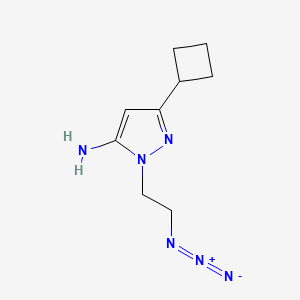
1-(2-アジドエチル)-3-シクロブチル-1H-ピラゾール-5-アミン
概要
説明
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it might involve the reaction of a suitable 3-cyclobutyl-1H-pyrazol-5-amine derivative with a 2-azidoethyl halide . The azide group could potentially be introduced through a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The azide group is linear, the cyclobutyl group is planar, and the pyrazol group is also planar . The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .
Chemical Reactions Analysis
The azide group is known for its reactivity and can undergo a variety of reactions, including reduction to amines, Staudinger reactions, and click chemistry reactions . The pyrazol group could potentially participate in various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the azide group could make the compound potentially explosive under certain conditions . The exact properties would need to be determined experimentally.
科学的研究の応用
合成化学:アジド-アルキン環化付加
アジドは、アジド-アルキン環化付加などのクリック化学反応において特に重要な役割を果たします。 この化合物は、アジドエチル基とピラゾールアミン基を有しており、1,4-二置換1,2,3-トリアゾールの合成の前駆体となり得ます 。これらのトリアゾールは、その安定性と医薬品や農薬を含むさまざまな潜在的な用途のために重要です。
医薬品化学:創薬
医薬品化学では、この化合物のアジド基は、創薬において不可欠なバイオコンジュゲーションのための機能的なハンドルを提供します。これは、プロドラッグを作成したり、薬力学を修飾して薬効を高めたり、毒性を軽減したり、薬物送達を改善したりするために使用できます。
材料科学:マイクロポーラス有機ネットワーク
アジドエチル基は、マイクロポーラス有機ネットワークの形成に関与することができます 。これらのネットワークは、ガス貯蔵、分離技術、触媒などの用途があります。この化合物の構造は、高表面積や調整可能な多孔性などのユニークな特性を持つ新しい材料につながる可能性があります。
生物医学研究:光線力学療法
この化合物などのアジド誘導体は、光線力学療法において重要なポルフィリン類の合成に使用できます 。この療法は、光活性化化合物を用いて癌細胞、細菌、その他の病原体を破壊する低侵襲治療です。
超分子化学:触媒
アジドエチル基は、触媒用途を持つ超分子構造の合成を促進することができます 。これらの構造は、酵素機能を模倣したり、不斉合成に使用したりすることができ、より効率的で選択的な化学プロセスにつながる可能性があります。
バイオテクノロジー:バイオコンジュゲーションとセンサー
アジド基は、バイオコンジュゲーション技術で、生体分子をさまざまな表面または互いに結合させるために使用されることが多いです。この化合物は、生体相互作用の特異性を活用して、バイオセンサーやターゲット型送達システムを開発するために使用できます。
ナノテクノロジー:ナノ粒子形成
アジド化合物は、薬物送達、イメージング、診断などの潜在的な用途を持つナノ粒子を作成するために使用できます 。アジドエチル基は、制御された条件下で反応させて、特定のサイズと形状の粒子を形成することができます。これは、生物医学的用途にとって重要です。
作用機序
In terms of pharmacokinetics, the properties of azides can vary widely depending on their structure and the other groups present in the molecule. Some azides are stable and can be safely handled, while others are explosive and require careful handling . The bioavailability, metabolism, and excretion of azides can also vary and would depend on the specific structure of the compound .
The environment can influence the stability and reactivity of azides. For example, factors such as pH, temperature, and the presence of other chemical groups can affect how an azide reacts .
実験室実験の利点と制限
The advantages of using CBPA in laboratory experiments include its relatively low cost and availability, its stability in a variety of solvents, and its relatively low toxicity. However, there are some limitations to using CBPA in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to purify. Additionally, it can be difficult to synthesize large quantities of CBPA.
将来の方向性
There are a variety of potential future directions for the use of CBPA in scientific research. One potential direction is to further study its potential therapeutic applications, particularly in the areas of cancer and inflammation. Additionally, further research could be done to study the mechanism of action of CBPA, and to develop more efficient and cost-effective methods for synthesizing CBPA. Finally, further research could be done to explore the potential of using CBPA as a building block for the synthesis of other compounds.
Safety and Hazards
生化学分析
Biochemical Properties
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which facilitate its incorporation into biochemical pathways. The azido group in 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine allows it to participate in click chemistry reactions, making it a valuable tool for labeling and tracking biomolecules in complex biological systems .
Cellular Effects
The effects of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and redox homeostasis. In studies involving human skin fibroblasts, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine was found to reduce intracellular ROS levels and induce the expression of genes associated with antioxidant responses . Additionally, this compound has been shown to affect cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the azido group to specific biomolecules, leading to the formation of stable complexes that can alter enzyme activity and protein function. This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine may undergo degradation, leading to the formation of byproducts that can affect cellular processes. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression profiles.
Dosage Effects in Animal Models
The effects of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular antioxidant responses and improve metabolic efficiency . At higher doses, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at elevated concentrations.
Metabolic Pathways
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine is involved in several metabolic pathways, primarily those related to redox homeostasis and antioxidant defense. This compound interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative stress . Additionally, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine is a key determinant of its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments can influence its biochemical activity and overall cellular effects.
特性
IUPAC Name |
2-(2-azidoethyl)-5-cyclobutylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c10-9-6-8(7-2-1-3-7)13-15(9)5-4-12-14-11/h6-7H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMALNNJTLNLPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



